1-isopropyl-1H-benzo[d][1,2,3]triazole
Overview
Description
1-Isopropyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse applications in synthetic organic chemistry and pharmacology. The 1-isopropyl substitution on the triazole ring enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-benzo[d][1,2,3]triazole can be synthesized through several methods. This reaction can be catalyzed by copper (I) or ruthenium (II) to yield the desired triazole compound with high efficiency .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of solvents like dimethylformamide (DMF) and catalysts such as 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) are common in these processes .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
1-Isopropyl-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-isopropyl-1H-benzo[d][1,2,3]triazole exerts its effects involves interactions with various molecular targets and pathways. The triazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows it to bind to enzymes and receptors, influencing biochemical processes and pathways .
Comparison with Similar Compounds
Benzotriazole: A closely related compound with similar chemical properties but without the isopropyl substitution.
1H-Benzotriazole: Another similar compound, differing in the substitution pattern on the triazole ring.
Uniqueness: 1-Isopropyl-1H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern, which enhances its chemical stability and reactivity. This makes it particularly valuable in applications where these properties are crucial .
Properties
IUPAC Name |
1-propan-2-ylbenzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7(2)12-9-6-4-3-5-8(9)10-11-12/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIPDJNZPQCQNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879489 | |
Record name | 1-I-PROPYLBENZOTRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69218-29-7 | |
Record name | 1-I-PROPYLBENZOTRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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